molecular formula C3H4BrF3O B181581 1-Bromo-2-(trifluoromethoxy)ethane CAS No. 1645-93-8

1-Bromo-2-(trifluoromethoxy)ethane

Cat. No.: B181581
CAS No.: 1645-93-8
M. Wt: 192.96 g/mol
InChI Key: YLLDCQMJIXHFQZ-UHFFFAOYSA-N
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Description

1-Bromo-2-(trifluoromethoxy)ethane is an organic compound with the molecular formula C3H4BrF3O. It is a colorless liquid known for its use as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to an ethane backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(trifluoromethoxy)ethane can be synthesized through the reaction of 2-bromoethanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(trifluoromethoxy)ethane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2-(trifluoromethoxy)ethane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(trifluoromethoxy)ethane involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trifluoromethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

  • 2-Bromoethyl trifluoromethyl ether
  • 1-Bromo-2-(methoxymethoxy)ethane
  • 2-Bromoethyl methyl ether

Uniqueness: 1-Bromo-2-(trifluoromethoxy)ethane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable building block in the synthesis of fluorinated compounds, which are often more stable and exhibit unique biological activities compared to their non-fluorinated counterparts .

Properties

IUPAC Name

1-bromo-2-(trifluoromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF3O/c4-1-2-8-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLDCQMJIXHFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511341
Record name 1-Bromo-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645-93-8
Record name 1-Bromo-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-trifluoromethoxy-ethane
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